The compound (2,3-Dimethoxyphenyl)[4-(propylsulfonyl)piperazino]methanone is a complex organic molecule that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a dimethoxyphenyl group, a propylsulfonyl moiety, and a piperazine ring, which contributes to its potential biological and chemical applications. The molecular formula of this compound is , and its molecular weight is approximately 435.5 g/mol.
The synthesis and characterization of this compound have been documented in various scientific literature, including research articles focusing on synthetic methods and biological evaluations. Notably, it has been explored for its potential applications in medicinal chemistry due to its structural features that may influence biological activity.
This compound can be classified as a sulfonamide derivative due to the presence of the sulfonyl group attached to the piperazine ring. It also falls under the category of aromatic compounds due to the aromatic nature of the dimethoxyphenyl group.
The synthesis of (2,3-Dimethoxyphenyl)[4-(propylsulfonyl)piperazino]methanone typically involves several steps:
The molecular structure of (2,3-Dimethoxyphenyl)[4-(propylsulfonyl)piperazino]methanone can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 435.5 g/mol |
InChI | InChI=1S/C19H25N3O5S/c1-... |
Canonical SMILES | CC(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
The compound can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. The sulfonamide group can modulate enzyme activity by acting as a competitive inhibitor or through other mechanisms depending on the target pathway.
The compound has several scientific uses:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: